molecular formula C7H6N4O B6343161 2-Cyanoisonicotinohydrazide CAS No. 135048-32-7

2-Cyanoisonicotinohydrazide

Cat. No.: B6343161
CAS No.: 135048-32-7
M. Wt: 162.15 g/mol
InChI Key: PPDYFTPCRSZNRD-UHFFFAOYSA-N
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Description

2-Cyanoisonicotinohydrazide is a chemical compound with the molecular formula C7H6N4O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound has gained attention due to its unique chemical structure and properties, making it a valuable intermediate in various synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Cyanoisonicotinohydrazide typically involves the reaction of 4-cyanopyridine with chloramine gas, followed by hydrolysis of the resulting product with sodium hydroxide . This method is effective and yields a high-purity product suitable for further applications.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in optimizing the production process, making it efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Cyanoisonicotinohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyanoisonicotinohydrazide stands out due to its cyano group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

2-cyanopyridine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-4-6-3-5(1-2-10-6)7(12)11-9/h1-3H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDYFTPCRSZNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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